molecular formula C10H15N3O6S B130397 Guanoxan sulfate CAS No. 5714-04-5

Guanoxan sulfate

Cat. No.: B130397
CAS No.: 5714-04-5
M. Wt: 305.31 g/mol
InChI Key: OXWYHTHXCLDQCN-UHFFFAOYSA-N
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Description

Guanoxan sulfate:

Future Directions

The future directions for the research on “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” could include further development of the compound as a promising candidate . Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

Guanoxan sulfate, also known as Guanoxan or 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1), primarily targets the adrenergic receptor . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications.

Mode of Action

This compound acts as an agonist to the adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the adrenergic receptor, activating it in order to exert its effects. It is similar in its mechanism of action to guanethidine .

Result of Action

This compound’s activation of the adrenergic receptor leads to a decrease in sympathetic activity. This ultimately results in the relaxation of blood vessels and a reduction in heart rate, leading to lower blood pressure . It was primarily used for the treatment of hypertension (high blood pressure) .

Biochemical Analysis

Biochemical Properties

Guanoxan sulfate plays a significant role in biochemical reactions by interacting with adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including cardiovascular function . This compound acts as an agonist to these receptors, leading to the activation of downstream signaling pathways that result in vasodilation and reduced blood pressure . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Cellular Effects

This compound influences various types of cells, particularly those in the cardiovascular system. It affects cell signaling pathways by activating adrenergic receptors, leading to changes in gene expression and cellular metabolism . This activation results in the relaxation of smooth muscle cells in blood vessels, thereby reducing vascular resistance and lowering blood pressure . Additionally, this compound has been shown to affect the function of endothelial cells, which play a crucial role in maintaining vascular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adrenergic receptors on the cell surface . This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades . These cascades result in the activation of enzymes such as adenylate cyclase, which increases the production of cyclic AMP (cAMP) . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and induces physiological responses such as vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound remains active in cell cultures for several days, with minimal loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can induce toxic effects such as hypotension, bradycardia, and respiratory depression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of adrenergic receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of catecholamines . These interactions can affect metabolic flux and alter the levels of metabolites such as dopamine, norepinephrine, and epinephrine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely taken up by cells via specific transporters or passive diffusion . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and on the cell membrane, where it interacts with adrenergic receptors . The compound may also localize to other organelles, such as the endoplasmic reticulum, where it can influence protein synthesis and post-translational modifications . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Comparison with Similar Compounds

Uniqueness: Guanoxan sulfate is unique in its specific interaction with alpha-2 adrenergic receptors and its potential for fewer side effects compared to other similar compounds. its hepatotoxicity led to its withdrawal from the market .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) can be achieved by the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde with guanidine sulfate in the presence of a reducing agent.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde", "Guanidine sulfate", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.", "Step 2: Add guanidine sulfate (2 equivalents) to the solution and stir the mixture for several hours at room temperature.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.", "Step 5: Collect the precipitate by filtration and wash with water to obtain the desired product." ] }

CAS No.

5714-04-5

Molecular Formula

C10H15N3O6S

Molecular Weight

305.31 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid

InChI

InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

OXWYHTHXCLDQCN-UHFFFAOYSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-]

SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O

Related CAS

5714-04-5

Synonyms

(1,4-Benzodioxan-2-ylmethyl)guanidine;  2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate;  Guanoxane;  N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate

Origin of Product

United States

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